REACTION_SMILES
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[CH:19]([OH:20])([CH3:21])[CH3:22].[H:17][H:18].[OH:1][c:2]1[c:3]([CH:4]=[O:5])[cH:6][cH:7][c:8]([OH:11])[c:9]1[CH3:10].[P:12](=[O:13])([OH:14])([OH:15])[OH:16]>>[OH:1][c:2]1[c:3]([CH3:4])[cH:6][cH:7][c:8]([OH:11])[c:9]1[CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(O)ccc(C=O)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(O)(O)O
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Name
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Type
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product
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Smiles
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Cc1ccc(O)c(C)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |